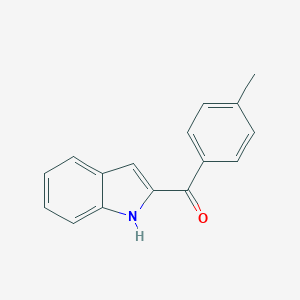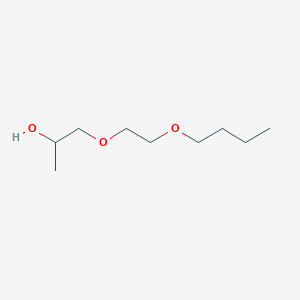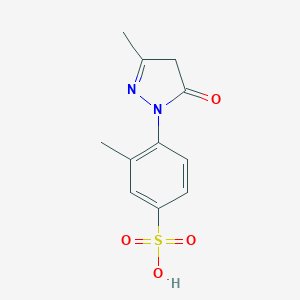
2,2,4,6,6-PENTAMETHYL-3-HEPTENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6,6-PENTAMETHYL-3-HEPTENE is an organic compound with the molecular formula C12H24. It is a branched-chain hydrocarbon and a member of the alkene family, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain. This compound is known for its unique structure, which includes five methyl groups attached to the heptene backbone, making it highly branched and sterically hindered .
Mechanism of Action
Target of Action
It has been shown to exhibit potent antibacterial activity against gram-positive bacteria , suggesting that its targets may be bacterial cell components.
Mode of Action
It has been shown to have a radical mechanism of action . This suggests that it may interact with its targets by donating or accepting electrons, leading to the formation of radicals that can disrupt cellular processes.
Biochemical Pathways
Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The result of the action of 3-Heptene, 2,2,4,6,6-pentamethyl- is the inhibition of growth in Gram-positive bacteria . This suggests that the compound’s action leads to bactericidal or bacteriostatic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE can be synthesized through various methods. One common approach involves the reaction of alkynes with isobutene alcohol under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature and pressure to ensure the correct formation of the double bond and the attachment of the methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the polymerization of alkenes followed by selective hydrogenation and isomerization processes. These methods are designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents such as chlorine or bromine under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
2,2,4,6,6-PENTAMETHYL-3-HEPTENE has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of steric hindrance on reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific steric and electronic properties.
Comparison with Similar Compounds
2,2,4,6,6-Pentamethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,2,4,6,6-Pentamethyl-3-hexene: A similar alkene with one fewer carbon atom in the chain.
2,2,4,6,6-Pentamethyl-3-octene: An alkene with one additional carbon atom in the chain.
Uniqueness: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE is unique due to its specific combination of a double bond and extensive branching. This structure imparts distinct steric and electronic properties, influencing its reactivity and interactions in ways that differ from its saturated or less-branched analogs .
Properties
CAS No. |
123-48-8 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,2,4,6,6-pentamethylhept-3-ene |
InChI |
InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 |
InChI Key |
NBUMCEJRJRRLCA-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
Isomeric SMILES |
C/C(=C\C(C)(C)C)/CC(C)(C)C |
Canonical SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
| 27656-49-1 123-48-8 |
|
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)






![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)


![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)



